Perfluorooctanoic acid

Ecotoxicology PFAS Aquatic Toxicology

This high-purity Perfluorooctanoic acid (PFOA, CAS 335-67-1) is supplied exclusively for laboratory-scale research and analytical reference standard use under the derogations of the EU POPs Regulation. Unlike short-chain alternatives, its unique C8 perfluorinated chain and carboxylic acid terminal group deliver unmatched surfactant performance and are essential for calibrating LC-MS/MS instruments in EPA-mandated environmental monitoring. Researchers rely on PFOA as a well-characterized positive control for PPARα activation studies and as a kinetic benchmark for validating sonochemical degradation technologies. Procure today to ensure method accuracy and regulatory compliance in your PFAS analysis workflow.

Molecular Formula C8HF15O2
Molecular Weight 414.07 g/mol
CAS No. 335-67-1
Cat. No. B138430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorooctanoic acid
CAS335-67-1
Synonymsammonium perfluorooctanoate
APFO
pentadecafluorooctanoic acid
perfluorinated octanoic acid
perfluorooctanoate
perfluorooctanoic acid
perfluorooctanoic acid, anhydride
perfluorooctanoic acid, cesium salt
perfluorooctanoic acid, chromium (3+) salt
perfluorooctanoic acid, cobalt (2+) salt
perfluorooctanoic acid, lithium salt
perfluorooctanoic acid, monoammonium salt
perfluorooctanoic acid, monopotassium salt
perfluorooctanoic acid, monosilver (1+) salt
perfluorooctanoic acid, monosodium salt
perfluorooctanoyl chloride
PFOA cpd
sodium perfluorooctanoate
Molecular FormulaC8HF15O2
Molecular Weight414.07 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)
InChIKeySNGREZUHAYWORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhen heated to decomposition it emits toxic vapors of F(-).
In water, 3300 mg/L at 25 °C
In water, 4340 mg/L at 24.1 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctanoic Acid (CAS 335-67-1): Industrial-Grade Surfactant for Fluoropolymer Synthesis and Research Applications


Perfluorooctanoic acid (PFOA, CAS 335-67-1) is a synthetic, long-chain (C8) perfluoroalkyl carboxylic acid [1]. Its fully fluorinated carbon chain and terminal carboxylic acid group confer exceptional surfactant properties and unparalleled chemical and thermal stability [2]. Historically, its primary industrial application has been as a critical processing aid in the emulsion polymerization of high-performance fluoropolymers like polytetrafluoroethylene (PTFE) [3]. Due to its extreme environmental persistence and bioaccumulation potential, PFOA is now globally restricted and is primarily procured for laboratory-scale research or as an analytical reference standard .

The Performance-Sustainability Trade-off: Why Short-Chain PFAS Cannot Replicate PFOA's Industrial Efficacy


Within the per- and polyfluoroalkyl substances (PFAS) class, a direct substitution of PFOA with its shorter-chain alternatives (e.g., C4 or C6 perfluorocarboxylic acids) or other emerging replacements is not a simple 'drop-in' process . While these alternatives are designed for improved environmental biodegradability, they are demonstrably inferior in performance, often requiring higher usage quantities to achieve similar surface-tension reduction, which can negate some intended benefits . Furthermore, the specific chain length and functional group of PFOA are directly correlated with distinct toxicological and physical behaviors, including PPAR receptor activation potency [1] and sonochemical degradation kinetics [2]. Thus, any transition from PFOA necessitates a complete re-engineering of the chemical process and product performance profile, not a simple substitution.

Quantitative Differentiation of Perfluorooctanoic Acid (CAS 335-67-1) Against Key Comparators


Aquatic Toxicity Comparison: PFOA vs. Short-Chain Alternatives PFBA and PFBS

PFOA exhibits significantly greater acute and chronic toxicity to standard aquatic model organisms than its short-chain analogues perfluorobutanoic acid (PFBA) and perfluorobutane sulfonate (PFBS). Data from a 2025 review indicate that PFOA's effect concentrations for reproductive and growth inhibition in Daphnia magna are orders of magnitude lower, demonstrating higher potency [1].

Ecotoxicology PFAS Aquatic Toxicology

Sonochemical Degradation Rate: PFOA vs. Shorter-Chain PFAS and PFOS

The rate of sonochemical defluorination of PFOA is directly influenced by its perfluorocarbon chain length. In a comparative study at 500 kHz, PFOA demonstrated a defluorination rate of 3.7 μM F− min−1. This rate was significantly higher than that of its shorter-chain carboxylic acid analogues: perfluorohexanoic acid (C6), perfluoropentanoic acid (C5), and perfluorobutanoic acid (C4) exhibited 1.1-, 1.8-, and 2.3-fold lower defluorination rates, respectively [1]. This places PFOA at the high end of the degradation rate spectrum for this class.

Remediation Sonolysis PFAS Degradation

Comparative Human PPARα Activation Potency: PFOA vs. Emerging Alternatives

In a 2022 in vitro study comparing 16 PFAS compounds in human PPARα ligand binding domain assays, PFOA was a confirmed activator, but was significantly less potent than the emerging alternative GenX (HFPO-DA) [1]. This directly contradicts the assumption that all long-chain PFAS are equipotent and demonstrates that replacement chemicals can possess enhanced biological activity for the same key toxicological pathway.

Nuclear Receptor Toxicology PPARα

Environmental Persistence: PFOA's Soil Half-Life vs. Short-Chain PFAS

PFOA exhibits extreme persistence in soil environments. Research indicates that the soil half-life of long-chain PFAS like PFOA exceeds 100 years [1]. This contrasts sharply with shorter-chain perfluorocarboxylic acids (C4-C8), which have been shown to have soil half-lives ranging from approximately 385 to 866 days (1 to 2.4 years) [1]. This multi-decadal difference is a fundamental and quantifiable distinction in environmental behavior.

Environmental Fate Soil Persistence Half-life

Sonochemical Defluorination Rate: PFOA vs. PFOS

When comparing the two most widely studied legacy PFAS compounds, PFOA and perfluorooctane sulfonate (PFOS), their sonochemical degradation kinetics are nearly identical. Under the same experimental conditions (500 kHz, 1.7 mM total organic fluorine), the defluorination rates for PFOA and PFOS were 3.7 μM F− min−1 and 3.5 μM F− min−1, respectively [1]. This indicates that the functional head group (carboxylic acid vs. sulfonic acid) has a minimal impact on degradation rate for the same C8 chain length.

Remediation Sonolysis PFAS Degradation

Physicochemical Properties: PFOA vs. PFOS

PFOA and PFOS, both with 8-carbon perfluorinated chains, differ fundamentally in their molecular weight and pKa. PFOA (C8HF15O2) has a molecular weight of 414.07 g/mol and is a relatively strong acid with an experimental pKa of ~2.6 [REFS-1, REFS-2]. In contrast, PFOS (C8HF17O3S) has a molecular weight of 500.13 g/mol and is considered a very strong acid, expected to be fully dissociated under most environmental conditions [2]. These differences directly impact their solubility, sorption behavior, and analytical detection.

Physical Chemistry PFAS Material Science

Procurement-Focused Application Scenarios for Perfluorooctanoic Acid (CAS 335-67-1)


Analytical Reference Standard for Legacy PFAS Contamination Monitoring

Given its well-documented persistence, PFOA is a mandatory target analyte in environmental monitoring programs worldwide. Laboratories require high-purity PFOA standards (e.g., >95% as offered by Sigma-Aldrich ) to calibrate instruments, validate methods, and ensure accurate quantification of this regulated legacy pollutant in water, soil, and biota. Its use is explicitly permitted for this purpose under the Persistent Organic Pollutants (POPs) Regulation (EU) 2019/1021 .

Positive Control in Toxicological and Mechanistic Studies

PFOA serves as a well-characterized positive control and benchmark in research investigating the toxicity of emerging PFAS alternatives. As demonstrated by Houck et al., its PPARα activation profile provides a critical point of reference when assessing the relative potency of newer compounds like GenX [1]. This allows researchers to contextualize the biological activity of alternatives against a known, albeit regulated, baseline.

Benchmark Compound for Remediation Technology Development

The defined sonochemical degradation kinetics of PFOA (3.7 μM F− min−1 at 500 kHz [2]) establish it as a crucial benchmark for developing and validating novel remediation technologies (e.g., sonolysis, advanced oxidation). Researchers use PFOA's established degradation profile to compare the efficacy and kinetics of new treatment methods for destroying long-chain PFAS.

Historical Process Simulation in Polymer Research

For research focused on the historical properties and manufacturing of legacy fluoropolymers like PTFE, PFOA remains an essential reagent. Its unique role as an emulsion polymerization surfactant [3] cannot be replicated by short-chain alternatives without altering the final polymer's molecular weight distribution and particle morphology. Therefore, studies aiming to understand the structure-property relationships of legacy materials or replicate historical syntheses require the use of PFOA.

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